![molecular formula C8H17Br B156864 1-Bromooctane-d17 CAS No. 126840-36-6](/img/structure/B156864.png)
1-Bromooctane-d17
Overview
Description
1-Bromooctane-d17 is a deuterated derivative of 1-bromooctane, a chemical compound belonging to the family of alkyl bromides . It is used in organic synthesis and as an extraction solvent in the determination of volatile organic compounds present in water samples .
Synthesis Analysis
The deuterated form, 1-Bromooctane-d17, is commonly used as a labeled compound in various research applications, particularly in the field of chemistry . Deuterium labeling involves replacing one or more hydrogen atoms with deuterium atoms, which have a slightly higher mass due to the presence of an extra neutron .Molecular Structure Analysis
The molecular formula of 1-Bromooctane-d17 is CD3(CD2)6CD2Br . The “d17” in its name indicates the presence of deuterium, a stable isotope of hydrogen, in the compound . The molecular weight of the compound is 210.23 .Chemical Reactions Analysis
1-Bromooctane-d17 finds utility as a tracer or reference compound in studies involving organic synthesis, reaction mechanisms, and metabolism pathways . By incorporating deuterium into the compound, researchers can distinguish between different isotopologues and accurately determine reaction rates, identify reaction intermediates, and investigate kinetic isotope effects .Physical And Chemical Properties Analysis
1-Bromooctane-d17 has a refractive index of 1.4518 . It has a boiling point of 201 °C and a melting point of -55 °C . The density of the compound is 1.217 g/mL at 25 °C .Scientific Research Applications
Organic Synthesis
1-Bromooctane-d17 is frequently used in organic synthesis . The presence of deuterium allows for the precise tracking and characterization of molecules in various applications .
Reaction Mechanisms
This compound is used to study reaction mechanisms . By incorporating deuterium into the compound, researchers can distinguish between different isotopologues and accurately determine reaction rates, identify reaction intermediates, and investigate kinetic isotope effects .
Metabolism Studies
1-Bromooctane-d17 is used in metabolism studies . Deuterium labeling allows for the tracking and identification of molecules in complex systems, providing valuable insights into their behavior and interactions .
Nuclear Magnetic Resonance (NMR) Spectroscopy
The use of deuterated compounds like 1-Bromooctane-d17 in NMR spectroscopy enables the analysis of complex molecular systems . Deuterium-labeled compounds serve as internal standards or reference compounds, aiding in the precise determination of chemical shifts, spin-spin couplings, and other NMR parameters .
Development of New Drugs and Materials
The availability of deuterated compounds like 1-Bromooctane-d17 has significantly contributed to advancements in chemical and pharmaceutical research . They provide valuable tools for understanding the structure, dynamics, and reactivity of molecules, as well as facilitating the development of new drugs and materials .
Extraction Solvent
1-Bromooctane is also used as an extraction solvent in the determination of volatile organic compounds present in water samples .
Mechanism of Action
Target of Action
1-Bromooctane-d17 is a deuterated derivative of 1-bromooctane, a chemical compound belonging to the family of alkyl bromides As a deuterated compound, it is commonly used as a labeled compound in various research applications, particularly in the field of chemistry .
Mode of Action
The mode of action of 1-Bromooctane-d17 involves its use as a tracer or reference compound in studies involving organic synthesis, reaction mechanisms, and metabolism pathways . Deuterium labeling involves replacing one or more hydrogen atoms with deuterium atoms, which have a slightly higher mass due to the presence of an extra neutron . This labeling technique allows for the tracking and identification of molecules in complex systems, providing valuable insights into their behavior and interactions .
Biochemical Pathways
1-Bromooctane-d17 finds utility as a tracer or reference compound in studies involving organic synthesis, reaction mechanisms, and metabolism pathways . By incorporating deuterium into the compound, researchers can distinguish between different isotopologues and accurately determine reaction rates, identify reaction intermediates, and investigate kinetic isotope effects .
Pharmacokinetics
It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of the action of 1-Bromooctane-d17 is the generation of valuable insights into the behavior and interactions of molecules in complex systems . This includes the ability to accurately determine reaction rates, identify reaction intermediates, and investigate kinetic isotope effects .
Safety and Hazards
Future Directions
1-Bromooctane-d17 contributes to the advancement of scientific knowledge and the development of innovative solutions in chemistry and related fields . Its incorporation of deuterium allows for the precise tracking and characterization of molecules in various applications, such as organic synthesis, reaction mechanisms, metabolism studies, and NMR spectroscopy .
properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKOFRJSULQZRM-OISRNESJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583839 | |
Record name | 1-Bromo(~2~H_17_)octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromooctane-d17 | |
CAS RN |
126840-36-6 | |
Record name | 1-Bromo(~2~H_17_)octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 126840-36-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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